molecular formula C8H9BF2O4 B12503927 (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid

(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B12503927
M. Wt: 217.96 g/mol
InChI Key: AYVYTXBADLFIFJ-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a methoxymethoxy group at the 4-position, and a boronic acid (-B(OH)₂) moiety. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis , as enzyme inhibitors , and in materials science for functionalized polymers .

Properties

Molecular Formula

C8H9BF2O4

Molecular Weight

217.96 g/mol

IUPAC Name

[3,5-difluoro-4-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3

InChI Key

AYVYTXBADLFIFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCOC)F)(O)O

Origin of Product

United States

Chemical Reactions Analysis

(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as water or organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is a key step in the Suzuki-Miyaura cross-coupling reaction . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

  • (3,5-Difluoro-4-methoxyphenyl)boronic Acid (Similarity: 0.88) : Replacing the methoxymethoxy group with a methoxy group reduces steric bulk and alters electron-donating capacity. The absence of the additional methylene spacer in methoxymethoxy may decrease solubility in polar solvents compared to the target compound .
  • (4-Fluoro-3-methoxyphenyl)boronic Acid: A mono-fluoro analog with a methoxy group at position 3.
  • (3,5-Bis(methoxycarbonyl)phenyl)boronic Acid : Incorporates electron-withdrawing methoxycarbonyl groups, enhancing boronic acid acidity and diol-binding affinity. However, this substitution reduces solubility in aqueous media compared to fluorine- and ether-containing analogs .
Table 1: Substituent Effects on Key Properties
Compound Substituents Electronic Effect Solubility Trend Reactivity in Cross-Coupling
Target Compound 3,5-F; 4-methoxymethoxy Moderate EWG High High (strong EWG)
(3,5-Difluoro-4-methoxyphenyl)boronic Acid 3,5-F; 4-methoxy Moderate EWG Moderate Moderate
(4-Fluoro-3-methoxyphenyl)boronic Acid 4-F; 3-methoxy Mild EWG Moderate Low
(3,5-Bis(methoxycarbonyl)phenyl)boronic Acid 3,5-methoxycarbonyl Strong EWG Low High (acidic B(OH)₂)

Key : EWG = Electron-Withdrawing Group

Reactivity in Oxidation and Hydrolysis

  • Oxidation Stability: Boronic esters of the target compound may exhibit faster oxidation rates than non-fluorinated analogs. For instance, pinacol-derived boronic esters oxidized to phenols in 10 minutes , while electron-withdrawing fluorine substituents could accelerate this process.
  • Hydrolysis and Diol Affinity : The methoxymethoxy group’s steric bulk may slow hydrolysis compared to smaller diols (e.g., neopentyl glycol, relative affinity: 0.30 ). However, fluorine’s electron-withdrawing effect increases boronic acid acidity, enhancing diol-binding capacity in applications like cryogel functionalization .

Biological Activity

(3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols, which makes them valuable in various biochemical applications, including drug discovery and development. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid can be represented as follows:

  • Molecular Formula : C₉H₁₀B F₂ O₃
  • Molecular Weight : 203.98 g/mol
  • IUPAC Name : (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid

The presence of fluorine atoms and the methoxymethoxy group contributes to the compound's unique properties, enhancing its solubility and reactivity.

1. Enzyme Inhibition

Boronic acids often act as enzyme inhibitors. Research indicates that (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid may inhibit certain proteases by forming reversible covalent bonds with the active site serine or cysteine residues. This mechanism is particularly relevant in cancer therapy, where protease inhibition can impede tumor progression.

2. Anticancer Properties

Studies have shown that boronic acids possess anticancer activity by modulating cellular signaling pathways. Specifically, (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid has been investigated for its effects on apoptosis and cell cycle regulation in various cancer cell lines.

Case Studies

  • Study on Apoptosis Induction in Cancer Cells
    • Objective : To evaluate the effect of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid on apoptosis in breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound. Apoptosis was assessed using flow cytometry and caspase activity assays.
    • Results : The compound induced apoptosis in a dose-dependent manner, significantly increasing caspase-3 and caspase-9 activities compared to control groups.
  • Inhibition of Tumor Growth
    • Objective : To assess the compound's efficacy in vivo using a xenograft model.
    • Methodology : Nude mice bearing MCF-7 xenografts were administered (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid.
    • Results : Tumor growth was significantly inhibited compared to untreated controls (p < 0.05), suggesting potential for therapeutic application.

Data Table

Biological ActivityMechanismReference
Apoptosis InductionCaspase activation
Tumor Growth InhibitionProtease inhibition
Antiviral ActivityViral entry blockade

Therapeutic Potential

The biological activity of (3,5-Difluoro-4-(methoxymethoxy)phenyl)boronic acid suggests several therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
  • Antiviral Applications : Preliminary studies indicate potential antiviral properties, particularly against viruses that utilize host cell proteases for entry.

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